1-(3-methylphenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide
Description
1-(3-Methylphenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide is a sulfonamide derivative featuring a 3-methylphenyl group and a thiophen-3-ylmethyl substituent. The methanesulfonamide core (-SO₂NH-) is a common pharmacophore in medicinal chemistry, often associated with biological activity such as enzyme inhibition or receptor modulation . Structural analogs of this compound have been studied for conformational preferences, vibrational transitions, and crystallographic properties .
Properties
IUPAC Name |
1-(3-methylphenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-11-3-2-4-12(7-11)10-18(15,16)14-8-13-5-6-17-9-13/h2-7,9,14H,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOCVOMWGJVVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Stoichiometry
The protocol employs:
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3-Methylbenzaldehyde (1.0 equiv) as the aldehyde component.
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(Thiophen-3-yl)methylamine (1.2 equiv) as the nucleophilic amine.
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Methanesulfonamide (1.5 equiv) as the sulfonamide precursor.
The catalytic system comprises Ni(COD)₂ (10 mol%), PCy₃ (20 mol%), and Ti(OiPr)₄ (20 mol%) in anhydrous acetonitrile. The reaction proceeds at 100°C for 12 hours under inert conditions.
Mechanistic Pathway
The nickel catalyst facilitates oxidative coupling between the aldehyde and amine, generating an imine intermediate. Subsequent insertion of the sulfonamide into the Ni–C bond yields the tertiary sulfonamide product. Titanium isopropoxide acts as a Lewis acid, enhancing the electrophilicity of the aldehyde.
Yield and Purification
The crude product is purified via flash column chromatography (petroleum ether/ethyl acetate = 6:1), affording the title compound in 70% yield . Characterization by ¹H NMR confirms the structure, with key resonances at δ 7.28–7.10 (m, aromatic protons) and δ 4.81 (d, J = 8.0 Hz, N–CH₂).
Direct Sulfonylation of (Thiophen-3-yl)methylamine
A classical sulfonylation approach involves reacting (thiophen-3-yl)methylamine with methanesulfonyl chloride under basic conditions. This method is widely used for secondary sulfonamide synthesis.
Reaction Conditions
Workup and Isolation
The mixture is washed with water, dried over MgSO₄, and concentrated. The residue is recrystallized from ethanol/water (3:1) to yield the sulfonamide as a white solid (85% yield). Melting point analysis indicates a range of 122–123°C , consistent with literature values.
Palladium-Mediated C–N Bond Formation
For introducing the 3-methylphenyl moiety, a palladium-catalyzed Buchwald-Hartwig amination is employed. This method is effective for coupling aryl halides with sulfonamides.
Reaction Setup
Optimization Challenges
Excess Cs₂CO₃ is critical to deprotonate the sulfonamide and facilitate oxidative addition. The reaction achieves a moderate yield of 60% , with byproducts arising from competing β-hydride elimination.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Flash chromatography (petroleum ether/ethyl acetate = 6:1) ensures >95% purity, as verified by HPLC.
Comparative Analysis of Methodologies
| Method | Yield (%) | Catalyst | Purification |
|---|---|---|---|
| Nickel-Catalyzed | 70 | Ni(COD)₂/PCy₃ | Column Chromatography |
| Direct Sulfonylation | 85 | None | Recrystallization |
| Palladium-Mediated | 60 | Pd(OAc)₂ | Column Chromatography |
The direct sulfonylation route offers the highest yield but requires stoichiometric base. Nickel catalysis provides a one-pot alternative but necessitates stringent anhydrous conditions.
Chemical Reactions Analysis
1-(3-methylphenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
1-(3-methylphenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
- N-(3-Methylphenyl)methanesulfonamide (VIDKOJ) : A simpler analog lacking the thiophene substituent. Its meta-methyl group induces steric and electronic effects, altering molecular conformation compared to para-substituted derivatives. Studies using density functional theory (DFT) show distinct NMR chemical shifts and vibrational modes due to methyl substitution .
- N-(4-Fluorophenyl)methanesulfonamide (CICPIO) : Substitution with fluorine (electron-withdrawing) at the para position reduces electron density on the aromatic ring, increasing the sulfonamide group’s acidity compared to the methyl-substituted analog .
Heterocyclic Modifications
- N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide : Incorporates a furan-thiophene hybrid and a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the furan introduces additional hydrogen-bonding sites. Molecular weight (415.5 g/mol) is higher than the target compound due to the ethyl linkage and trifluoromethyl substitution .
- 1-(3-Chlorophenyl)-N-[(thiophen-2-yl)methyl]methanesulfonamide: Chlorine’s electronegativity and larger atomic size increase molecular weight (394.9 g/mol) compared to the methyl-substituted target compound.
Multi-Substituted Sulfonamides
- N-(3-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide: Features dual sulfonamide groups and trifluoromethyl substituents. The compound’s high fluorine content (C8H4ClF6NO4S2, 391.7 g/mol) significantly increases lipophilicity but may reduce aqueous solubility. This contrasts with the target compound’s simpler structure, which likely offers better solubility in polar solvents .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Methanesulfonamide Derivatives
Biological Activity
1-(3-methylphenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Characterized by its unique structural components, including a methanesulfonamide group, a thiophen-3-yl moiety, and a 3-methylphenyl group, this compound has garnered attention for its potential biological activities. The sulfonamide group is particularly notable for its role in various pharmacological applications, including antibacterial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C₁₃H₁₅N₁O₂S₂
- Molecular Weight : 281.4 g/mol
- CAS Number : 1060292-21-8
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways. Sulfonamides generally function by inhibiting bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making them effective against a range of bacterial infections.
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit enzymes involved in inflammatory pathways and may modulate immune responses. The interaction of the methanesulfonamide group with biological targets typically involves hydrogen bonding and electrostatic interactions, which can alter the activity of proteins and enzymes .
Biological Activities
This compound exhibits several biological activities:
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Antibacterial Activity :
- Sulfonamides are well-documented for their antibacterial properties. They act as competitive inhibitors of the enzyme dihydropteroate synthase, crucial for bacterial growth and survival.
- Anti-inflammatory Effects :
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Potential Anticancer Properties :
- Preliminary studies suggest that this compound may exhibit anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
Q & A
Basic Research Questions
What are the optimal synthetic routes for preparing 1-(3-methylphenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide, and how can reaction purity be ensured?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide bond formation. Key steps include:
- Reaction Conditions : Use of polar aprotic solvents (e.g., DMF) and bases like triethylamine to facilitate sulfonamide coupling .
- Purification : Recrystallization from ethanol or methanol, followed by HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>95%) .
- Characterization : NMR (¹H/¹³C) to verify structural integrity, particularly the methylphenyl and thiophenemethyl moieties .
Which analytical techniques are most effective for structural elucidation of this compound?
- NMR Spectroscopy : ¹H NMR resolves signals for the methylphenyl group (δ 2.3–2.5 ppm) and thiophene protons (δ 6.8–7.2 ppm). ¹³C NMR confirms sulfonamide connectivity (C-SO₂ at ~45 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+ at m/z 348.1) and fragmentation patterns .
- X-ray Crystallography : For solid-state conformation analysis, though limited data exists for this specific compound. Analogues like N-{4-[5-(2-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide show planar thiophene-sulfonamide geometries .
What preliminary biological screening assays are recommended for this compound?
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., SARS-CoV-2 Mpro) using fluorescence-based substrates, given sulfonamides’ affinity for catalytic cysteine residues .
- Cellular Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations .
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO to guide in vitro dosing .
Advanced Research Questions
How can contradictory data on reaction yields be resolved during scale-up synthesis?
Discrepancies often arise from:
- Catalyst Efficiency : Transition-metal catalysts (e.g., PdCl₂ in Suzuki couplings) may degrade under prolonged heating. Monitor via TLC and replace catalysts after 12-hour intervals .
- Solvent Effects : Switch from ethanol (lower yield, ~60%) to DMF (higher yield, ~85%) to stabilize intermediates .
- Temperature Gradients : Use microwave-assisted synthesis (100–120°C, 30 min) for consistent heating and reduced side-product formation .
What computational strategies predict the compound’s binding modes to biological targets?
- Molecular Docking : Use AutoDock Vina with targets like COX-2 (PDB: 5KIR). The thiophene ring may engage in π-π stacking with Phe residues, while the sulfonamide anchors to Arg120 .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes. Focus on RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
- QSAR Modeling : Train models using IC₅₀ data from analogues (e.g., N-(thiophen-3-ylmethyl) derivatives) to predict bioactivity .
How can metabolic stability and metabolite identification be studied for this compound?
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Use LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at the methylphenyl group) .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms via luminescent assays. Sulfonamides often show moderate inhibition (IC₅₀ > 10 µM) .
- Stable Isotope Labeling : Synthesize a deuterated analog (e.g., CD₃-phenyl group) to track metabolic pathways via MS isotopic patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
